羟基萘酚蓝

描述

Hydroxynaphthol blue, also known as Hydroxynaphthol blue, is a useful research compound. Its molecular formula is C20H14N2NaO11S3 and its molecular weight is 577.5 g/mol. The purity is usually 95%.

The exact mass of the compound Hydroxynaphthol blue is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Hydroxynaphthol blue suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroxynaphthol blue including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生物化学研究

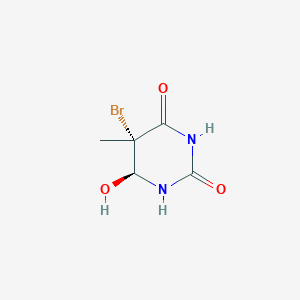

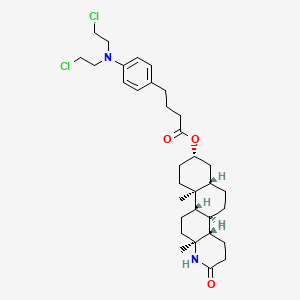

羟基萘酚蓝用作生物化学研究中的金属指示剂。 它在用 EDTA 滴定钙时,在终点处提供明显的颜色变化,这对测量血清和尿液等生物样品中的钙至关重要 {svg_1}.

环境科学

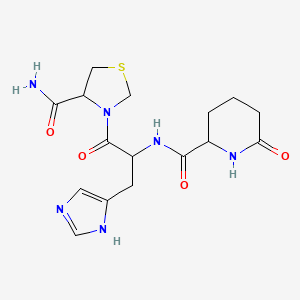

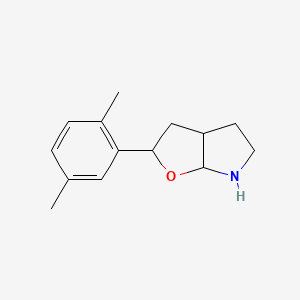

在环境科学中,羟基萘酚蓝在纺织行业废水处理中发挥作用。 它用于电芬顿法处理亚甲基蓝和锥虫蓝等染料,显示出高降解率,具有有效处理废水的潜力 {svg_2}.

分析化学

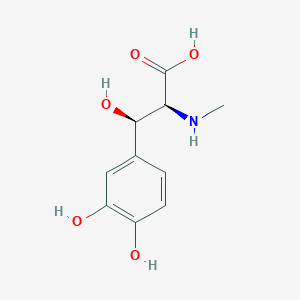

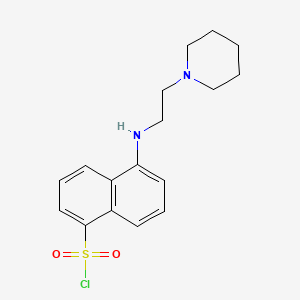

作为一种偶氮染料,羟基萘酚蓝在分析化学中对于确定络合滴定(尤其是金属滴定)的终点至关重要。 它在金属离子的存在下,从黄色变为蓝色,使其成为检测溶液中金属浓度的宝贵工具 {svg_3}.

制药

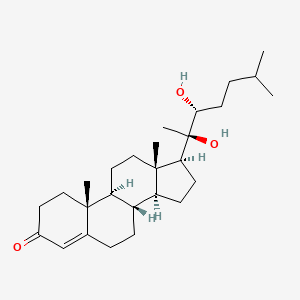

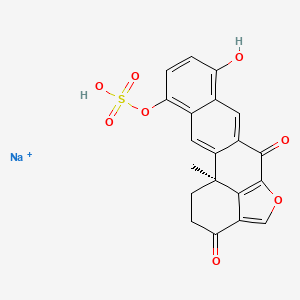

在制药行业,羟基萘酚蓝适用于定量金属亲和色谱中金属的浸出。 它在钙离子和 EDTA 的存在下会改变颜色,这在诊断试剂和组织学的生产中很有用 {svg_4}.

农业

羟基萘酚蓝用于农业中快速检测病原体。 一个值得注意的应用是在用于检测稻种中的稻镰刀菌的环介导等温扩增(LAMP)检测中,它会导致颜色变化,表明病原体的存在 {svg_5}.

材料科学

在材料科学中,羟基萘酚蓝可用于开发植物病原体视觉检测方法,利用其在 LAMP 检测中的比色特性来识别作物中的灰霉病等疾病 {svg_6}.

食品行业

羟基萘酚蓝在食品行业中的作用包括开发检测农产品中有机磷农药的检测方法。 它的比色能力对于确保食品产品的安全和质量至关重要 {svg_7}.

作用机制

Target of Action

Hydroxynaphthol Blue (HNB) is primarily used as a metal indicator . Its primary targets are metal ions , particularly in complexometric titrations . The compound’s role is to indicate the presence of these ions through a distinct color change .

Mode of Action

HNB interacts with its targets (metal ions) by binding to them, resulting in a change in its color. This color change is a result of the compound’s interaction with the metal ions and is used to indicate the endpoint in complexometric titrations . For example, in the presence of calcium ions, HNB changes color from blue to reddish pink at pH range 12-13 .

Biochemical Pathways

It is known that the compound’s color change is a result of its interaction with metal ions, indicating that it may affect pathways involving these ions .

Pharmacokinetics

Given its use as a metal indicator, it is likely that its bioavailability is influenced by the presence and concentration of metal ions in the solution .

Result of Action

The primary molecular effect of HNB’s action is a color change that occurs when it binds to metal ions . This color change is used to indicate the presence and concentration of these ions in a solution, providing a visual representation of the compound’s interaction with its targets .

Action Environment

The action, efficacy, and stability of HNB can be influenced by various environmental factors. For example, the pH of the solution can affect the compound’s color change . Additionally, the presence and concentration of metal ions in the solution can influence the compound’s action and efficacy

安全和危害

Hydroxynaphthol Blue can cause serious eye irritation . Inhalation may irritate the nose, throat, and upper respiratory tract, and ingestion of large quantities may cause gastrointestinal irritation, nausea, and vomiting . It is recommended to avoid ingestion and inhalation, avoid dust formation, and not to get it in eyes, on skin, or on clothing .

未来方向

Hydroxynaphthol Blue has been used in the development of a novel single nucleotide polymorphism loop-mediated isothermal amplification (SNP–LAMP) approach for the easier and quicker detection of pyrimethamine resistance in Plasmodium falciparum malaria . This suggests potential future applications in the field of molecular diagnostics.

生化分析

Biochemical Properties

Hydroxynaphthol blue plays a crucial role in biochemical reactions as a metal ion indicator. It interacts with metal ions such as calcium, magnesium, and other divalent cations. The interaction between hydroxynaphthol blue and these metal ions results in a color change, which is used to indicate the presence and concentration of the metal ions in a solution . This compound forms complexes with metal ions, and the nature of these interactions is primarily based on the coordination of the metal ions with the sulfonic acid groups present in hydroxynaphthol blue .

Cellular Effects

Hydroxynaphthol blue can influence various cellular processes, particularly those involving metal ion homeostasis. By binding to metal ions, hydroxynaphthol blue can affect the availability of these ions for cellular functions. This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the binding of calcium ions by hydroxynaphthol blue can influence calcium-dependent signaling pathways, which are critical for various cellular functions .

Molecular Mechanism

The molecular mechanism of hydroxynaphthol blue involves its ability to form complexes with metal ions. This binding interaction is facilitated by the sulfonic acid groups in the compound, which coordinate with the metal ions. This complex formation can inhibit or activate enzymes that require metal ions as cofactors. Additionally, hydroxynaphthol blue can influence gene expression by altering the availability of metal ions that are essential for transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hydroxynaphthol blue can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation. This degradation can affect its ability to bind metal ions and, consequently, its effectiveness as an indicator. Long-term studies have shown that hydroxynaphthol blue can maintain its functionality for extended periods when stored properly .

Dosage Effects in Animal Models

The effects of hydroxynaphthol blue in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At high doses, hydroxynaphthol blue can cause adverse effects, including toxicity and disruption of metal ion homeostasis. Studies have shown that there is a threshold dose beyond which the compound can become harmful, leading to potential toxic effects .

Metabolic Pathways

Hydroxynaphthol blue is involved in metabolic pathways related to metal ion homeostasis. It interacts with enzymes and cofactors that are involved in the metabolism of metal ions. This interaction can affect metabolic flux and the levels of metabolites in cells. For example, hydroxynaphthol blue can influence the activity of enzymes that require calcium or magnesium ions, thereby affecting the overall metabolic balance .

Transport and Distribution

Within cells and tissues, hydroxynaphthol blue is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of hydroxynaphthol blue are essential for its function as a metal ion indicator, as it needs to be present in the vicinity of the target metal ions .

Subcellular Localization

Hydroxynaphthol blue is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific organelles, where it can exert its effects. For instance, hydroxynaphthol blue may be localized in the cytoplasm or the endoplasmic reticulum, where it can interact with metal ions and influence cellular functions .

属性

| { "Design of the Synthesis Pathway": "Hydroxynaphthol blue can be synthesized by the condensation of 3-hydroxy-2-naphthoic acid with diazotized 2-amino-4-nitrophenol in the presence of a coupling agent such as N,N-dimethylaniline.", "Starting Materials": [ "3-hydroxy-2-naphthoic acid", "2-amino-4-nitrophenol", "Sodium nitrite", "Hydrochloric acid", "N,N-dimethylaniline" ], "Reaction": [ "Dissolve 3-hydroxy-2-naphthoic acid (1.0 g) in hydrochloric acid (10 mL) and add sodium nitrite (0.5 g) to form diazonium salt.", "Dissolve 2-amino-4-nitrophenol (1.5 g) in hydrochloric acid (10 mL) and cool the solution to 0-5°C.", "Add the diazonium salt solution dropwise to the amine solution with constant stirring.", "Add N,N-dimethylaniline (2.0 g) to the reaction mixture and stir for 30 minutes.", "Filter the resulting precipitate and wash with water.", "Dry the product in a desiccator and recrystallize from ethanol to obtain pure Hydroxynaphthol blue." ] } | |

CAS 编号 |

63451-35-4 |

分子式 |

C20H14N2NaO11S3 |

分子量 |

577.5 g/mol |

IUPAC 名称 |

trisodium;3-hydroxy-4-[(2-hydroxy-4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C20H14N2O11S3.Na/c23-15-9-16(35(28,29)30)13-3-1-2-4-14(13)18(15)21-22-19-12-6-5-11(34(25,26)27)7-10(12)8-17(20(19)24)36(31,32)33;/h1-9,23-24H,(H,25,26,27)(H,28,29,30)(H,31,32,33); |

InChI 键 |

RLKXDRZCLWRKOC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

规范 SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O.[Na] |

| 63451-35-4 | |

Pictograms |

Irritant |

同义词 |

hydroxy naphthol blue hydroxynaphthol blue trisodium 3-hydroxy-4-((2Z)-2-(2-oxo-4-sulfonatonaphthalen-1-ylidene)hydrazinyl)naphthalene-2,7-disulfonate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

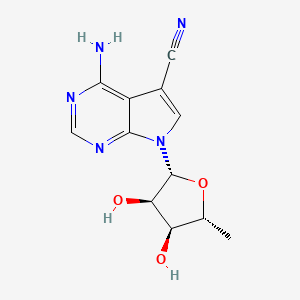

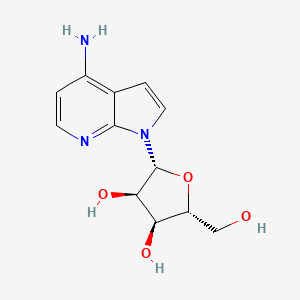

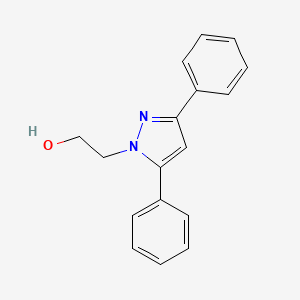

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Difluoromethyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B1199535.png)

![[4-[[3-(Benzyloxycarbonylamino)propyl]amino]butyl]carbamic acid tert-butyl ester](/img/structure/B1199540.png)